rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-7-methoxy-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid
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Overview
Description
rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-7-methoxy-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid is a complex organic compound with a molecular weight of 347.41 g/mol . It is characterized by its indeno[1,2-b]pyrrol structure, which is a fused bicyclic system. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-7-methoxy-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the indeno[1,2-b]pyrrol core: This is achieved through a series of cyclization reactions.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step is crucial for protecting the amine functionality during subsequent reactions.
Chemical Reactions Analysis
rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-7-methoxy-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the acetic acid moiety.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-7-methoxy-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-7-methoxy-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indeno[1,2-b]pyrrol core. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar compounds to rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-7-methoxy-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid include:
- rac-2-[(3R,5S)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl]acetic acid
- This compound
These compounds share similar structural features but differ in specific functional groups or stereochemistry, which can lead to differences in their chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(3aR,8bS)-7-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,8b-tetrahydroindeno[1,2-b]pyrrol-3a-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5/c1-18(2,3)25-17(23)20-8-7-19(11-15(21)22)10-12-5-6-13(24-4)9-14(12)16(19)20/h5-6,9,16H,7-8,10-11H2,1-4H3,(H,21,22)/t16-,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USAPNTFZUZETPN-APWZRJJASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1C3=C(C2)C=CC(=C3)OC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@]2([C@H]1C3=C(C2)C=CC(=C3)OC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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